Cas no 2095396-05-5 (rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis)
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis Chemical and Physical Properties
Names and Identifiers
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- rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis
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rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366356-0.05g |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 0.05g |
$118.0 | 2023-03-02 | ||
| Enamine | EN300-366356-0.1g |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 0.1g |
$176.0 | 2023-03-02 | ||
| Enamine | EN300-366356-0.25g |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 0.25g |
$252.0 | 2023-03-02 | ||
| Enamine | EN300-366356-0.5g |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 0.5g |
$457.0 | 2023-03-02 | ||
| Enamine | EN300-366356-1.0g |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-366356-2.5g |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 2.5g |
$1147.0 | 2023-03-02 | ||
| Enamine | EN300-366356-5.0g |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 5.0g |
$1695.0 | 2023-03-02 | ||
| Enamine | EN300-366356-10.0g |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 10.0g |
$2516.0 | 2023-03-02 | ||
| Aaron | AR01E9YK-50mg |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 95% | 50mg |
$188.00 | 2023-12-14 | |
| Aaron | AR01E9YK-100mg |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis |
2095396-05-5 | 95% | 100mg |
$267.00 | 2023-12-14 |
rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis
Professional Introduction to Rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, Cis (CAS No. 2095396-05-5)
Rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis, is a meticulously synthesized compound with the chemical formula representing its unique structural and functional properties. This compound, identified by the CAS number 2095396-05-5, has garnered significant attention in the field of pharmaceutical research due to its promising biological activities and potential therapeutic applications.
The molecular structure of this compound features a oxolan ring fused with an amine group, making it a versatile scaffold for drug development. The presence of a 3-chloro-4-methylphenyl substituent enhances its binding affinity to various biological targets, which is a critical factor in medicinal chemistry. This structural motif has been extensively studied for its role in modulating enzyme activity and receptor interactions, making it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards non-protein targets such as enzymes and receptors that play pivotal roles in various disease pathways. Rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis, has been investigated for its potential in interacting with these targets. Preliminary studies have shown that this compound exhibits inhibitory effects on certain enzymes involved in inflammatory responses and metabolic disorders. These findings align with the growing trend of developing small-molecule inhibitors that can modulate disease-related pathways without affecting essential biological processes.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve the desired stereochemistry. The cis configuration of the oxolan ring is particularly important as it determines the compound's biological activity and pharmacokinetic properties. The stereochemical integrity of the molecule is maintained throughout the synthesis process to ensure optimal efficacy.
One of the most compelling aspects of Rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis, is its potential application in treating chronic inflammatory diseases. Chronic inflammation is a hallmark of numerous pathological conditions, including arthritis, cardiovascular diseases, and autoimmune disorders. By targeting key inflammatory pathways, this compound holds promise as a therapeutic agent that can alleviate symptoms and slow disease progression. Current research is focused on understanding the precise mechanisms by which this compound exerts its anti-inflammatory effects.
Additionally, the structural features of this compound make it an attractive candidate for developing novel anticancer agents. Cancer cells often exhibit altered metabolic pathways and increased proliferation rates compared to normal cells. Rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis, has shown potential in disrupting these abnormal pathways by inhibiting key enzymes involved in cancer cell metabolism and growth. Preclinical studies are underway to evaluate its efficacy and safety profile in cancer models.
The development of new drugs is a complex process that involves extensive testing to ensure safety and efficacy. Rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis, is currently undergoing preclinical studies to assess its pharmacological properties. These studies include toxicity testing, pharmacokinetic analysis, and interaction studies with other drugs. The results of these studies will provide critical insights into its potential as a therapeutic agent and guide future clinical trials.
The pharmaceutical industry is increasingly leveraging computational methods to accelerate drug discovery processes. Molecular modeling techniques have been used to predict the binding affinity of Rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis, to various biological targets. These simulations help researchers identify optimal lead compounds and predict their pharmacological effects before conducting expensive wet-lab experiments. This approach not only saves time but also reduces costs associated with drug development.
The future prospects of Rac-(2R,3R)-N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, cis, are promising given its unique structural features and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms of action, this compound may find applications in treating a wide range of diseases beyond inflammation and cancer. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients.
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